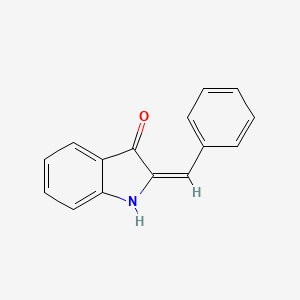

2-Benzylideneindolin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(2E)-2-benzylidene-1H-indol-3-one |

InChI |

InChI=1S/C15H11NO/c17-15-12-8-4-5-9-13(12)16-14(15)10-11-6-2-1-3-7-11/h1-10,16H/b14-10+ |

InChI Key |

AKFPHXCDBVJHSP-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Benzylideneindolin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of 2-benzylideneindolin-3-one. This core heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antifungal properties. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and signaling pathways to support further research and development in this area.

Synthesis of 2-Benzylideneindolin-3-one

The synthesis of 2-benzylideneindolin-3-one can be achieved through several methods, with the Claisen-Schmidt condensation being a common and efficient approach. This reaction typically involves the base-catalyzed condensation of an appropriate indolin-3-one precursor with benzaldehyde. Alternative strategies include metal-free cascade reactions and transition-metal-catalyzed syntheses, which offer different advantages in terms of substrate scope and reaction conditions.[1]

A general synthetic workflow for the Claisen-Schmidt condensation is depicted below:

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a representative method for the synthesis of 2-benzylideneindolin-3-one via a piperidine-catalyzed Claisen-Schmidt condensation.

Materials:

-

Oxindole (1 mmol)

-

Benzaldehyde (1 mmol)

-

Ethanol (6 mL)

-

Piperidine (2-3 drops)

Procedure:

-

In a sealed vessel, dissolve equimolar amounts of oxindole and benzaldehyde in ethanol.

-

Add a few drops of piperidine to the mixture to act as a catalyst.

-

Heat the reaction mixture in a microwave synthesizer to 110 °C for 30 minutes.[2]

-

After cooling the reaction mixture, the precipitated solid is filtered.

-

The crude product is then rinsed with cold ethanol to yield the purified 2-benzylideneindolin-3-one.[2]

Characterization of 2-Benzylideneindolin-3-one

The structural confirmation and purity of the synthesized 2-benzylideneindolin-3-one are established using a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. The presence of characteristic peaks for the vinylic proton and the aromatic protons of the benzylidene and indolinone moieties confirms the successful synthesis. The configuration around the exocyclic double bond (E or Z isomer) can be determined by analyzing the chemical shifts, particularly of the ortho-protons of the benzylidene group, and through 2D NMR techniques like NOESY.[3][4] For the (E)-isomer, the chemical shifts of the ortho-protons on the benzylidene ring typically appear in the range of 7.45–7.84 ppm.[2]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural elucidation by analyzing fragmentation patterns.

Physicochemical and Crystallographic Characterization

-

Melting Point: The melting point is a key indicator of the purity of the synthesized compound. A sharp melting point range suggests a high degree of purity.

-

Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the stereochemistry (E/Z configuration) of the exocyclic double bond. It also reveals information about the crystal packing and intermolecular interactions.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for 2-benzylideneindolin-3-one, compiled from various synthetic and characterization studies.

| Parameter | Value | Reference |

| Molecular Formula | C15H11NO | [5] |

| Molecular Weight | 221.25 g/mol | [5] |

| Melting Point | 189.8–191.0 °C | [7] |

| Appearance | Orange solid | [7] |

Table 1: Physicochemical Properties of 2-Benzylideneindolin-3-one

| Technique | Data | Reference |

| 1H NMR (400 MHz, CDCl3) | δ = 7.74 (d, J = 7.7 Hz, 1H), 7.55 (d, J = 7.4 Hz, 2H), 7.49–7.41 (m, 3H), 7.32 (t, J = 7.4 Hz, 1H), 6.98 (dt, J = 14.9, 8.2 Hz, 3H), 6.86 (s, 1H) | [7] |

| 13C NMR (101 MHz, CDCl3) | δ = 186.82, 153.39, 136.33, 135.49, 134.84, 129.66, 129.32, 128.66, 125.16, 121.80, 120.77, 112.14, 111.80 | [7] |

Table 2: NMR Spectroscopic Data for 2-Benzylideneindolin-3-one

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5][6] |

| Space Group | P21/n | [6] |

| a (Å) | 3.9796 (3) | [5][6] |

| b (Å) | 22.2266 (19) | [5][6] |

| c (Å) | 12.2484 (10) | [5][6] |

| β (°) | 95.027 (1) | [5][6] |

| V (Å3) | 1079.24 (15) | [5][6] |

| Z | 4 | [5][6] |

Table 3: Crystallographic Data for (E)-2-Benzylideneindolin-3-one

Biological Activity and Signaling Pathways

Derivatives of 2-benzylideneindolin-3-one have been reported to exhibit a wide range of biological activities, often through the inhibition of specific protein kinases involved in cellular signaling pathways critical for disease progression.

Inhibition of Receptor Tyrosine Kinases

Several derivatives of this scaffold have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor growth and metastasis.

The simplified signaling pathway below illustrates the mechanism of action of a VEGFR-2 inhibitor.

Inhibition of Mitotic Kinases

Other derivatives have been identified as allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle.[2][9] Inhibition of Aurora A can lead to defects in spindle formation and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

The diverse biological activities of compounds based on the 2-benzylideneindolin-3-one scaffold highlight its importance as a privileged structure in drug discovery. Further exploration of this core and its analogues is likely to yield novel therapeutic agents for a variety of diseases.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Benzylideneindolin-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylideneindolin-3-one scaffold, a core structure in many synthetic and naturally occurring compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of 2-benzylideneindolin-3-one have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The anticancer efficacy of various 2-benzylideneindolin-3-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a selection of derivatives against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| AK34 | 4-methyl on benzylidene ring | HeLa | 18.15 | [1] |

| AK06 | Unsubstituted benzylidene | HeLa | 11.93 | [1] |

| Compound 6 | Benzo[a]phenazine derivative | MCF-7 | 11.7 | [2] |

| Compound 6 | Benzo[a]phenazine derivative | HepG2 | 0.21 | [2] |

| Compound 6 | Benzo[a]phenazine derivative | A549 | 1.7 | [2] |

| Compound 12d | Benzenesulfonamide derivative | MDA-MB-468 | 3.99 | [3] |

| Compound 12i | Benzenesulfonamide derivative | MDA-MB-468 | 1.48 | [3] |

| Chalcone Derivative | Benzofuran containing | A549 | 2.85 | [4] |

| Chalcone Derivative | Benzofuran containing | H1299 | 1.46 | [4] |

| Chalcone Derivative | Benzofuran containing | HCT116 | 0.59 | [4] |

| Chalcone Derivative | Benzofuran containing | HT29 | 0.35 | [4] |

Implicated Signaling Pathways in Cancer

The anticancer effects of 2-benzylideneindolin-3-one derivatives are often linked to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Some 2-benzylideneindolin-3-one derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Certain derivatives have been identified as inhibitors of VEGFR-2.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

2-benzylideneindolin-3-one derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-benzylideneindolin-3-one derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

A number of 2-benzylideneindolin-3-one derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. Their antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The following table presents the MIC values of selected 2-benzylideneindolin-3-one derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 10f | 3-Alkylidene-2-indolone | S. aureus ATCC 6538 | 0.5 | [8] |

| Compound 10g | 3-Alkylidene-2-indolone | S. aureus 4220 | 0.5 | [8] |

| Compound 10h | 3-Alkylidene-2-indolone | MRSA ATCC 43300 | 0.5 | [8] |

| Compound XI | Nitroimidazole hybrid | Gram-positive & negative bacteria | 0.0625–4 | [8] |

| 3-benzylideneindolin-2-one | Unsubstituted | T. mentagrophytes | 8 | [1] |

| 3-benzylideneindolin-2-one | Unsubstituted | T. rubrum | 8 | [1] |

| 3-benzylideneindolin-2-one | Unsubstituted | M. gypseum | 8 | [1] |

| 3-benzylideneindolin-2-one | Unsubstituted | M. canis | 4 | [1] |

| 3-benzylideneindolin-2-one | Unsubstituted | E. floccosum | 0.25-1 | [1] |

| Compound 5a | Quinazolin-4(3H)-one derivative | E. coli | 1-16 | [9] |

| Compound 3b | s-triazine derivative | C. albicans | 0.25 | [10] |

| Compound 3g | s-triazine derivative | P. aeruginosa | 0.25 | [10] |

| Compound 3e | s-triazine derivative | K. pneumoniae | 2 | [10] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

2-benzylideneindolin-3-one derivatives (dissolved in a suitable solvent)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain 2-benzylideneindolin-3-one derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the ability of the compounds to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

| Compound ID | Substitution Pattern | Assay | IC50 (µM) | Reference |

| Compound 8f | 2-benzylidene-1-indanone | IL-6 and TNF-α inhibition | - | [11] |

| PYZ16 | 1,5-diarylpyrazole | COX-2 Inhibition | 0.52 | [12] |

| PYZ7 | 1,5-diarylpyrazole | COX-2 Inhibition | - | [12] |

| PYZ19 | Pyrazolylbenzyltriazole | COX-2 Inhibition | 5.01 | [12] |

| PRLD8 | 1,5-diarylpyrrol-3-sulfur | COX-2 Inhibition | 0.011 | [12] |

| PYZ38 | N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide | COX-2 Inhibition | 1.33 | [12] |

| Celastrol | - | TNFα and IL-1β inhibition | 0.03 - 0.1 | [13] |

| Luteolin | Flavonoid | Thromboxane and leukotriene synthesis inhibition | - | [14] |

Implicated Signaling Pathway in Inflammation: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15] Some 2-benzylideneindolin-3-one derivatives have been found to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[11]

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Human recombinant COX-2 enzyme

-

Assay buffer (e.g., Tris-HCl)

-

Arachidonic acid (substrate)

-

COX Probe (for fluorometric detection) or reagents for EIA detection of PGE2

-

96-well plates (black for fluorescence, clear for EIA)

-

2-benzylideneindolin-3-one derivatives

-

Fluorometer or microplate reader for EIA

-

Enzyme and Inhibitor Preparation: Add the assay buffer, COX-2 enzyme, and the test compound (at various concentrations) to the wells of a 96-well plate. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection:

-

Fluorometric: If using a fluorescent probe, monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the COX-2 activity.

-

EIA: Stop the reaction after a defined time and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The 2-benzylideneindolin-3-one scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. The ability of these compounds to modulate key signaling pathways such as PI3K/Akt/mTOR, VEGFR-2, and NF-κB provides a mechanistic basis for their observed pharmacological effects.

This technical guide has summarized the quantitative data for a selection of these derivatives, provided detailed experimental protocols for their evaluation, and visualized their interactions with crucial cellular signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the rational design and advancement of new therapeutic agents based on the versatile 2-benzylideneindolin-3-one core. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ejmo.org [ejmo.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of NF-κB signal transduction pathway by antioxidant 3-(3-pyridylmethylidene)-2-indolinone [cjpt.magtechjournal.com]

The 2-Benzylideneindolin-3-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-benzylideneindolin-3-one core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of its synthesis, mechanisms of action, and therapeutic potential, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. Quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts centered on this promising chemical entity.

Synthesis of the 2-Benzylideneindolin-3-one Scaffold

The synthesis of 2-benzylideneindolin-3-one derivatives is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of a substituted isatin or indolin-2-one with a substituted benzaldehyde in the presence of a basic catalyst, such as piperidine or pyrrolidine, in a suitable solvent like ethanol or methanol. Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[1][2]

Another synthetic route involves a cascade reaction triggered by the addition of a cyanide anion to an ortho-nitrochalcone, which then undergoes cyclization to form the 2-(3-oxoindolin-2-ylidene)acetonitrile derivative.[3] This method offers an alternative approach to access specific derivatives of the scaffold.

Therapeutic Applications and Mechanisms of Action

The 2-benzylideneindolin-3-one scaffold has demonstrated a broad spectrum of pharmacological activities, primarily attributed to its ability to act as a kinase inhibitor.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-benzylideneindolin-3-one derivatives. These compounds have been shown to inhibit various kinases that are crucial for cancer cell proliferation, survival, and migration.

Kinase Inhibition: The planar structure of the scaffold allows it to fit into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.[4][5] Key kinase targets include:

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Overexpression of Aurora kinases is common in many cancers.[6] Derivatives of the 2-benzylideneindolin-3-one scaffold have been designed as allosteric inhibitors of Aurora A kinase, demonstrating potent inhibitory activity.[1][6][7]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4][5] The 2-oxo-indoline scaffold is a known inhibitor of CDKs, particularly CDK2, leading to cell cycle arrest.[4][5][8][9][10]

-

Receptor Tyrosine Kinases (RTKs): RTKs are involved in signaling pathways that control cell growth, differentiation, and survival. Many clinically approved kinase inhibitors, such as Sunitinib, feature the 2-oxo-indoline core and target RTKs like VEGFR and PDGFR.[4][5]

Cytotoxicity Data: The cytotoxic effects of various 2-benzylideneindolin-3-one derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anticancer activity of these compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| AK34 | Aurora A Kinase | 1.68 | [11] |

| 7c | MCF-7 (Breast) | 7.17 | |

| 7d | MCF-7 (Breast) | 2.93 | |

| 7c | VEGFR-2 | 0.728 | |

| 7d | VEGFR-2 | 0.503 | |

| A6 | MCF-7 (Breast) | ~50 | [12] |

| A15 | MCF-7 (Breast) | ~50 | [12] |

| A6 | SK-BR-3 (Breast) | ~50 | [12] |

| A15 | SK-BR-3 (Breast) | ~50 | [12] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The 2-benzylideneindolin-3-one scaffold has shown promise in this area, exhibiting activity against both bacteria and fungi.

Mechanism of Action: While the exact antimicrobial mechanism is not fully elucidated for all derivatives, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms. For some isothiazolone-related compounds, the mechanism involves the inhibition of cellular thiol-containing enzymes, disrupting metabolic processes like glucose transport and oxidation.[13][14]

Antimicrobial Susceptibility Data: The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-benzylideneindolin-2-one | Trichophyton mentagrophytes | 0.25 - 8 | [15] |

| 3-benzylideneindolin-2-one | Trichophyton rubrum | 0.25 - 8 | [15] |

| 3-benzylideneindolin-2-one | Microsporum gypseum | 0.25 - 8 | [15] |

| 3-benzylideneindolin-2-one | Microsporum canis | 0.25 - 8 | [15] |

| 3-benzylideneindolin-2-one | Epidermophyton floccosum | 0.25 - 1 | [15] |

| Compound 10f | Staphylococcus aureus ATCC 6538 | 0.5 | [16] |

| Compound 10g | Staphylococcus aureus 4220 | 0.5 | [16] |

| Compound 10h | Methicillin-resistant S. aureus ATCC 43300 | 0.5 | [16] |

| Compound 17 | Methicillin-resistant S. aureus | >32 | [17] |

| Compound 18 | Methicillin-resistant S. aureus | 2 | [17] |

| Compound 17 | Multidrug-resistant A. baumannii | 16 | [17] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain derivatives of the 2-benzylideneindolin-3-one scaffold have demonstrated anti-inflammatory properties. The mechanism of action is thought to involve the modulation of inflammatory signaling pathways, though this area requires further investigation.

Key Signaling Pathways

The biological effects of 2-benzylideneindolin-3-one derivatives are often mediated through their interaction with specific signaling pathways.

Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.

CDK2-Mediated Cell Cycle Progression and its Inhibition.

Inhibition of Aurora A Kinase in Mitosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments cited in the study of 2-benzylideneindolin-3-one derivatives.

General Synthesis of (E)-3-benzylideneindolin-2-one Derivatives

This protocol is a generalized procedure based on the Knoevenagel condensation.[1][11]

Materials:

-

Substituted oxindole (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Ethanol (6 mL)

-

Piperidine (2-3 drops)

-

Microwave synthesizer

-

Sealed reaction vessel

-

Filtration apparatus

-

Cold ethanol for washing

Procedure:

-

In a sealed microwave reaction vessel, dissolve the substituted oxindole (1 mmol) and the corresponding substituted benzaldehyde (1 mmol) in ethanol (6 mL).

-

Add 2 to 3 drops of piperidine to the reaction mixture.

-

Seal the vessel and place it in a microwave synthesizer.

-

Heat the reaction mixture to 110 °C for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated solid product is then collected by filtration.

-

Wash the solid product carefully with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum.

-

Characterize the final compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.[11][14][18]

Materials:

-

Purified recombinant kinase (e.g., Aurora A)

-

Kinase buffer (specific to the kinase)

-

ATP (Adenosine triphosphate)

-

Fluorescently labeled peptide substrate

-

Test compounds (2-benzylideneindolin-3-one derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., MLN8237 for Aurora A)

-

DMSO (negative control)

-

384-well plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

In a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the kinase buffer.

-

Add the test compounds, positive control, or DMSO (for the negative control) to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a defined reaction time (e.g., 60-120 minutes).

-

Stop the reaction (the method for stopping will depend on the specific assay kit).

-

Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to the amount of kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[19][20][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

After the incubation with MTT, carefully remove the medium.

-

Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][5][22][23][24]

Materials:

-

Microorganism to be tested

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

In a 96-well microtiter plate, add 50 µL of the appropriate sterile broth to all wells.

-

Prepare a two-fold serial dilution of the test compound directly in the plate. Start by adding 50 µL of the highest concentration of the test compound to the first well of a row, mix, and then transfer 50 µL to the next well. Repeat this process across the row to create a concentration gradient.

-

Prepare a standardized inoculum of the microorganism in the broth.

-

Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion

The 2-benzylideneindolin-3-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse substituents have enabled the development of a wide range of derivatives with potent biological activities. The primary mechanism of action for many of these compounds is kinase inhibition, making them particularly attractive for the development of targeted therapies in oncology. Furthermore, their promising antimicrobial and anti-inflammatory properties warrant further investigation. The data, protocols, and pathway analyses presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable scaffold. Continued exploration of the structure-activity relationships and mechanisms of action of 2-benzylideneindolin-3-one derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. pnas.org [pnas.org]

- 7. elgenelim.com [elgenelim.com]

- 8. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]

- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin [mdpi.com]

- 13. flore.unifi.it [flore.unifi.it]

- 14. mdpi.com [mdpi.com]

- 15. In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 23. Broth microdilution - Wikipedia [en.wikipedia.org]

- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 2-benzylideneindolin-3-one compounds

An In-depth Technical Guide on the Mechanism of Action of 2-Benzylideneindolin-3-one Compounds

Introduction

The 2-benzylideneindolin-3-one, also known as the 2-oxindole scaffold, is a prominent heterocyclic core in medicinal chemistry. This structure is a key feature in a multitude of synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] Notably, derivatives of this scaffold are critical components in several approved receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, highlighting their therapeutic significance.[1][2][5] This guide provides a detailed overview of the primary mechanisms of action for 2-benzylideneindolin-3-one compounds, focusing on their role as kinase inhibitors and their impact on other cellular processes.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for the anticancer effects of 2-benzylideneindolin-3-one derivatives is the inhibition of protein kinases.[1][5][6] These compounds often act as multi-targeted kinase inhibitors, binding to the ATP-binding site of various kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation, survival, migration, and angiogenesis.[5][6]

Targeted Kinases

A diverse range of kinases are targeted by 2-benzylideneindolin-3-one derivatives:

-

Receptor Tyrosine Kinases (RTKs): These are a major class of targets. Specific examples include Insulin-like Growth Factor 1 Receptor (IGF-1R), Tyro3, EphA2, and Fms-like tyrosine kinase 3 (FLT3).[6][7] By inhibiting these receptors, the compounds can suppress tumor growth and angiogenesis.[6]

-

Non-Receptor Tyrosine Kinases: c-Src is a key non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and invasion that is inhibited by some 2-benzylideneindolin-3-one derivatives.[8]

-

Serine/Threonine Kinases: This class includes crucial cell cycle regulators.

-

Aurora A Kinase (AURKA): Several derivatives have been developed as allosteric inhibitors of AURKA, a key mitotic kinase overexpressed in many cancers.[9][10]

-

Cyclin-Dependent Kinases (CDKs): CDK2, a key regulator of the cell cycle, is another important target for these compounds.[5][7]

-

Glycogen Synthase Kinase 3β (GSK3β): Some azaindolin-2-one derivatives have shown dual inhibition of GSK3β and tau aggregation, suggesting potential in neurodegenerative diseases.[11]

-

Caption: General signaling pathway of RTK inhibition by 2-benzylideneindolin-3-one compounds.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the quantitative inhibitory activity of selected 2-benzylideneindolin-3-one derivatives against various kinases.

| Compound ID | Target Kinase | IC50 | Reference |

| AK34 | Aurora A | 1.68 µM | [9] |

| Compound III | FLT3 | 2.49 µM | [7] |

| Unnamed Oxindole Derivative | FLT3 | 0.27 nM | [7] |

| CDK2 | 2.47 nM | [7] | |

| (E)-2f | GSK3β | 1.7 µM | [11] |

Other Mechanisms of Action

Beyond kinase inhibition, these compounds elicit their therapeutic effects through several other mechanisms:

-

Induction of Apoptosis and Cell Cycle Arrest: Some derivatives induce G2/M phase arrest in the cell cycle and promote apoptosis, as evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase).[12]

-

Antifungal and Antimicrobial Activity: Certain 2-benzylideneindolin-3-one compounds have demonstrated significant antifungal activity against various dermatophyte species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 mg/L.[13][14][15] They also exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] The proposed mechanism for some derivatives is the inhibition of dihydrofolate reductase (DHFR).[4]

Data Presentation: Antimicrobial Activity

| Compound ID | Organism | MIC | Reference |

| 3-benzylideneindolin-2-one | Dermatophyte species | 0.25 - 8 mg/L | [13][14][15] |

| Compound 10f, 10g, 10h | Staphylococcus aureus | 0.5 µg/mL | [3] |

| Compound XI | Various bacteria | 0.0625 - 4 µg/mL | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of 2-benzylideneindolin-3-one compounds.

Synthesis via Knoevenagel Condensation

The core scaffold of these compounds is typically synthesized through a Knoevenagel condensation reaction.

-

Reactants: Equimolar amounts of a substituted oxindole and a substituted benzaldehyde are used.[9]

-

Solvent and Catalyst: The reactants are dissolved in ethanol, and a catalytic amount of piperidine is added.[9]

-

Reaction Conditions: The mixture is heated in a sealed vessel, often using microwave irradiation to reduce reaction times.[3][9]

-

Purification: The product is purified using techniques like column chromatography.[8]

Caption: General workflow for the synthesis of 2-benzylideneindolin-3-one derivatives.

In Vitro Kinase Inhibition Assay

This assay quantifies the inhibitory potency of the compounds against specific kinases.

-

Assay Kit: Commercially available kits like the ADP-Glo™ Kinase Assay are often used.[9]

-

Reaction Mixture: The assay is performed in a reaction buffer containing HEPES, NaCl, EGTA, MgCl₂, Tween-20, BSA, and DTT.[9]

-

Procedure:

-

The test compounds, dissolved in DMSO, are serially diluted.[9]

-

The compound is incubated with the target kinase and ATP.

-

The kinase reaction is initiated by adding the substrate.

-

After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

A second reagent is added to convert the ADP product to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

-

Data Analysis: The luminescence is proportional to the ADP generated and reflects the kinase activity. IC50 values are calculated from the dose-response curves.[9]

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

-

Inoculum Preparation: A standardized suspension of the microbial cells is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[13][14][15]

-

MFC Determination: An aliquot from the wells showing no growth is sub-cultured on agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.[13][14][15]

Conclusion

2-Benzylideneindolin-3-one compounds represent a versatile and potent class of biologically active molecules. Their primary mechanism of action, particularly in the context of cancer, is the inhibition of a wide range of protein kinases that are critical for tumor progression. Additionally, their ability to induce apoptosis and cell cycle arrest, coupled with their significant antimicrobial and antifungal properties, underscores their broad therapeutic potential. The straightforward synthesis and the possibility for extensive chemical modification make this scaffold a highly attractive starting point for the development of novel therapeutic agents.

References

- 1. publications.zu.edu.eg [publications.zu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Benzylidene‐indolinones are effective as multi‐targeted kinase inhibitor therapeutics against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of ( E )-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00373J [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antifungal Activity of 3-Benzylideneindolin-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. The indolin-2-one (oxindole) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this scaffold, particularly 3-benzylideneindolin-2-ones, have emerged as a promising class of compounds exhibiting significant antifungal potential. This technical guide provides a comprehensive overview of the synthesis, antifungal activity, and experimental evaluation of these derivatives.

Synthesis of 3-Benzylideneindolin-2-one Derivatives

The primary synthetic route to 3-benzylideneindolin-2-one derivatives is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an indolin-2-one (or a substituted variant) with a substituted benzaldehyde.

Caption: General synthetic scheme for 3-benzylideneindolin-2-one derivatives.

Other synthetic methods may involve refluxing the reactants in acetic acid[1]. The versatility of this synthesis allows for the creation of a large library of derivatives by modifying the substitution patterns on both the indolin-2-one ring and the benzaldehyde.

Antifungal Activity and Data

3-Benzylideneindolin-2-one has demonstrated consistent fungicidal activity against a range of clinically significant dermatophytes[2][3][4]. Its activity also extends to Candida species, which are major causative agents of cutaneous fungal infections[4]. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Table 1: Antifungal Activity of 3-Benzylideneindolin-2-one Against Dermatophytes [2][3][4]

| Fungal Species | MIC Range (mg/L) | MFC Range (mg/L) |

| Trichophyton mentagrophytes | 0.25 - 8 | 1 - 32 |

| Trichophyton rubrum | 0.25 - 8 | 1 - 32 |

| Microsporum gypseum | 0.25 - 8 | 1 - 32 |

| Microsporum canis | 0.25 - 8 | 1 - 32 |

| Epidermophyton floccosum | 0.25 - 1 | 0.5 - 1 |

Table 2: Antifungal Activity of 3-Benzylideneindolin-2-one Against Candida Species [4]

| Fungal Species | MIC Range (mg/L) | MFC Range (mg/L) |

| Candida species | 2 - 8 | 2 - 16 |

Structure-Activity Relationship (SAR) and Mechanism of Action

While the precise mechanism of action for 3-benzylideneindolin-2-one derivatives is not yet fully elucidated, preliminary structure-activity relationship (SAR) studies on related compounds provide valuable insights.

-

Electronic Effects: For spirotryprostatin A derivatives, which share the oxindole core, the presence of electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF₃, -NO₂) at the meta- and para-positions of the benzylidene ring was shown to have a favorable influence on antifungal activity[5]. This suggests that modulating the electronic properties of the benzylidene moiety is crucial for potency.

-

Substituent Position: The position of substituents on the aromatic ring appears to be important, with meta- and para-positions showing a greater impact on activity in some series[5].

The molecular target remains an area of active investigation. One study involving molecular docking of related spirooxindole derivatives hypothesized that these compounds may achieve their antifungal effect by binding to the enzyme Succinate Dehydrogenase (SDH)[5]. SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain, making it a viable target for antifungal agents. Other common antifungal mechanisms include the inhibition of ergosterol synthesis or the disruption of cell wall components like (1,3)beta-glucan, but direct evidence linking 3-benzylideneindolin-2-ones to these pathways is currently limited[6][7].

Experimental Protocols

The following are detailed methodologies for the synthesis and antifungal evaluation of 3-benzylideneindolin-2-one derivatives, based on published literature.

5.1 Synthesis Protocol: Knoevenagel Condensation [2]

-

Reactant Preparation: Dissolve 1 equivalent of the appropriate indolin-2-one and 1 equivalent of a substituted benzaldehyde in ethanol (e.g., 5 mL).

-

Catalysis: Add a catalytic amount of piperidine (e.g., 0.2 mL) to the solution.

-

Reaction: Reflux the mixture at 80 °C for approximately 2.5 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and evaporate the ethanol under reduced pressure.

-

Purification: Wash the crude product with a solvent mixture such as methanol:hexane (1:9). Further purify the product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate, 1:1).

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.

5.2 Antifungal Susceptibility Testing: Broth Microdilution Method (for MIC/MFC) [2][3][4]

-

Medium Preparation: Use RPMI 1640 medium buffered with MOPS for the assay.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 3-benzylideneindolin-2-one) in dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific concentration (e.g., 0.5–2.5 × 10³ CFU/mL).

-

Incubation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Incubate the plates at an appropriate temperature (e.g., 28-30 °C for dermatophytes) for a specified period (e.g., 4-7 days).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. A colorimetric indicator like resazurin may be used to aid in the determination; a color change from blue to pink indicates viable fungal growth[2].

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume (e.g., 20 µL) from the wells showing no visible growth (at and above the MIC) and subculture onto a sterile, drug-free agar plate. The MFC is the lowest concentration that results in no fungal growth or fewer than three colonies after incubation, indicating 99.9% killing activity[2].

Caption: Experimental workflow for determining MIC and MFC values.

Conclusion and Future Directions

3-Benzylideneindolin-2-one derivatives represent a highly promising class of antifungal agents. They exhibit potent, fungicidal activity against a broad spectrum of clinically relevant fungi, particularly dermatophytes. The synthetic accessibility of the oxindole core allows for extensive structural modifications, providing a robust platform for lead optimization.

Future research should focus on:

-

Elucidating the Mechanism of Action: Definitive identification of the molecular target(s) is critical for understanding the fungicidal activity and for rational drug design.

-

Expanding SAR Studies: A systematic investigation into the effects of various substituents on both the indolin-2-one and benzylidene rings will help in designing derivatives with enhanced potency and selectivity.

-

In Vivo Efficacy and Toxicology: While initial toxicity studies have shown a promising therapeutic window, further in vivo evaluation in animal models of fungal infection is necessary to assess efficacy, pharmacokinetics, and safety profiles[2][3][4].

The consistent antifungal activity and low toxicity profile underscore the potential of 3-benzylideneindolin-2-one as a lead compound for the development of new and effective therapies for superficial and invasive fungal infections[2][4].

References

- 1. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo toxicological evaluation of 3-benzylideneindolin-2-one: antifungal activity against clinical isolates of dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 2-Benzylideneindolin-3-one: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-benzylideneindolin-3-one core, a prominent scaffold in medicinal chemistry, represents a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of its chemical space, detailing synthetic methodologies, diverse biological activities, and underlying mechanisms of action. A systematic review of quantitative structure-activity relationship (SAR) data is presented, offering insights into the molecular features governing efficacy and selectivity. Detailed experimental protocols for key assays are provided to facilitate reproducible research and development. Furthermore, critical signaling pathways modulated by this scaffold, including those governed by Aurora A kinase, c-Src kinase, and NF-κB, are elucidated through schematic diagrams, providing a framework for future drug design and optimization efforts. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction

The 2-benzylideneindolin-3-one scaffold, characterized by an indolin-3-one core fused with a benzylidene moiety at the 2-position, has garnered significant attention in the field of drug discovery. This privileged structure exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic tractability of this core allows for extensive chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological profiles. This guide aims to provide a detailed overview of the synthesis, biological evaluation, and mechanistic understanding of 2-benzylideneindolin-3-one derivatives.

Synthesis of the 2-Benzylideneindolin-3-one Scaffold

The primary synthetic route to 2-benzylideneindolin-3-one derivatives is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a substituted or unsubstituted isatin (or oxindole) with a variety of aromatic aldehydes.[1][2]

General Experimental Protocol: Knoevenagel Condensation

A general procedure for the synthesis of (E)-3-benzylideneindolin-2-one derivatives is as follows:

-

To a solution of the appropriate oxindole (1.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).[1]

-

Heat the reaction mixture to reflux or in a microwave synthesizer at 110 °C for 30 minutes.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-benzylideneindolin-3-one derivative.

Biological Activities and Quantitative Data

Derivatives of the 2-benzylideneindolin-3-one core have demonstrated significant activity across a range of therapeutic areas. The following sections summarize the key findings and present quantitative data in tabular format for ease of comparison.

Anticancer Activity

The anticancer potential of 2-benzylideneindolin-3-ones is one of the most extensively studied areas. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of crucial kinases and the induction of apoptosis.

Several (E)-3-benzylideneindolin-2-one derivatives have been identified as allosteric inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer.[3][4]

| Compound ID | Modifications | Target | IC50 (µM) | Reference |

| AK34 | Methyl group at the B-4 position of the benzylidene ring | Aurora A | 1.68 | [3][4] |

| AK09 | - | Aurora A | Stronger than Tripolin A | [3] |

| AK35 | - | Aurora A | Stronger than Tripolin A | [3] |

| Tripolin A | (Reference Compound) | Aurora A | >1.5 | [3] |

The non-receptor tyrosine kinase c-Src is another important target in oncology, and various functionalized indolinones have been evaluated for their inhibitory potency.[5]

| Compound ID | Modifications | Target | ID50 (µM) | Reference |

| Compound 33 | 6-chloro-3-(4-nitrobenzylidene)indolin-2-one | c-Src | - | [5] |

| Compound 34 | 6-chloro-3-(4-(dimethylamino)benzylidene)indolin-2-one | c-Src | - | [5] |

| Dasatinib | (Reference Compound) | c-Src | 0.0016 | [5] |

The cytotoxic effects of 2-benzylideneindolin-3-one derivatives have been evaluated against a panel of human cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 7c | MCF-7 (Breast) | 7.17 | [6] |

| 7d | MCF-7 (Breast) | 2.93 | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of 2-benzylideneindolin-3-one derivatives are attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

| Compound ID | Assay | Effect | Reference |

| JR19 | Carrageenan-induced peritonitis | 59% inhibition of leukocyte migration (10 mg/kg) | [7] |

| Indomethacin | Carrageenan-induced peritonitis | 40% inhibition of leukocyte migration (10 mg/kg) | [7] |

Antimicrobial Activity

The 2-benzylideneindolin-3-one scaffold has also been explored for its antimicrobial potential against various bacterial and fungal pathogens.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 10f | Staphylococcus aureus ATCC 6538 | 0.5 | |

| 10g | Staphylococcus aureus ATCC 6538 | 0.5 | |

| 10h | Staphylococcus aureus ATCC 6538 | 0.5 | |

| Gatifloxacin | Staphylococcus aureus ATCC 6538 | 0.5 | |

| Unsubstituted | Epidermophyton floccosum | 0.25 - 1 | |

| Unsubstituted | Trichophyton mentagrophytes | 8 | |

| Unsubstituted | Trichophyton rubrum | 8 | |

| Unsubstituted | Microsporum gypseum | 8 | |

| Unsubstituted | Microsporum canis | 4 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-benzylideneindolin-3-one derivatives.

In Vitro Anticancer Assays

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the enzymatic activity of Aurora A kinase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing kinase buffer, ATP, and a suitable substrate (e.g., Kemptide).

-

Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add purified recombinant Aurora A kinase to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

This assay is used to determine the inhibitory effect of compounds on c-Src kinase activity.

-

Reaction Setup: In a 96-well plate, combine the c-Src enzyme, a specific peptide substrate, and the test compound in a suitable kinase buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period.

-

Detection: Measure the amount of phosphorylated substrate using a suitable method, such as a phosphotyrosine-specific antibody in an ELISA format or a luminescence-based kinase assay.

-

Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.

This method is used to determine the effect of compounds on the cell cycle distribution.

-

Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay is used to detect apoptosis by observing the cleavage of PARP.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for cleaved PARP. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.

In Vitro Anti-inflammatory Assays

This assay measures the activation of the NF-κB transcription factor.

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

-

Compound Treatment: Pre-treat the transfected cells with the test compound for a specified time.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

In Vitro Antimicrobial Assays

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-benzylideneindolin-3-one derivatives stem from their ability to modulate various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways targeted by this scaffold.

Inhibition of Aurora A Kinase Signaling

Derivatives of 2-benzylideneindolin-3-one can allosterically inhibit Aurora A kinase, a crucial regulator of mitosis. This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Inhibition of c-Src Kinase Signaling

The inhibition of c-Src kinase by 2-benzylideneindolin-3-one derivatives can disrupt downstream signaling cascades involved in cell proliferation, migration, and survival.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of 2-benzylideneindolin-3-one derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

Conclusion

The 2-benzylideneindolin-3-one scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities make it an attractive starting point for drug discovery campaigns targeting cancer, inflammation, and infectious diseases. The data and protocols compiled in this technical guide provide a solid foundation for researchers to build upon, facilitating the rational design and evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds significant promise for the discovery of innovative medicines.

References

- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 2. crystal.harvard.edu [crystal.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TNF-α/NF-κB signaling in the CNS: possible connection to EPHB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Novel Derivatives of 2-Benzylideneindolin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel derivatives of 2-benzylideneindolin-3-one, a chemical scaffold of significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and structure-activity relationships, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

The 2-benzylideneindolin-3-one core, a prominent heterocyclic scaffold, has garnered substantial attention in drug discovery due to its versatile biological activities. These compounds are structurally related to a class of naturally occurring flavonoids known as aurones. The synthetic accessibility and the possibility of diverse substitutions on both the indolinone and benzylidene rings make this scaffold a fertile ground for the development of novel therapeutic agents. Derivatives have demonstrated a wide range of pharmacological properties, including potent anticancer, antimicrobial, and antifungal activities. A notable example of an indolinone-based drug is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, highlighting the clinical potential of this chemical class.[1]

Synthesis of 2-Benzylideneindolin-3-one Derivatives

The primary synthetic route to 2-benzylideneindolin-3-one derivatives is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a substituted or unsubstituted 2-oxindole with an appropriate benzaldehyde.

A general and efficient protocol involves heating equimolar amounts of the respective oxindole and aldehyde in ethanol with a catalytic amount of piperidine in a sealed vessel.[2] Microwave-assisted synthesis has also been employed to accelerate the reaction.[3] Another metal-free approach describes a formal [4+1] annulation from o-azidobenzaldehydes and terminal alkynes, proceeding through a nucleophilic addition/rearrangement/azide–alkene cycloaddition pathway.[4]

Biological Activities and Structure-Activity Relationships

Derivatives of 2-benzylideneindolin-3-one exhibit a broad spectrum of biological activities, which are highly dependent on the nature and position of substituents on the aromatic rings.

Anticancer Activity

A significant area of investigation for these derivatives is their potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.

Kinase Inhibition: Many derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) and other kinases involved in oncogenic signaling pathways. For instance, certain derivatives have shown promising inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF-1R), Tyro3, and EphA2.[1] Others have been developed as allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle.[2][3][5] The inhibition of kinases such as c-Src has also been a target for these compounds.[6][7]

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Hydroxylation Pattern: The degree of hydroxylation on the benzylidene ring often correlates with increased activity.[8]

-

Substitution on the Indolinone Ring: Halogen substitution, such as chlorine at the 6-position of the indolinone ring, has been shown to enhance anticancer effects.[1]

-

Substitution on the Benzylidene Ring: The presence of a trifluoromethyl group on the benzylidene ring has been associated with potent anti-proliferative and pro-apoptotic properties.[1] For Aurora A kinase inhibition, modifications on the benzylidene ring (B ring) have been explored, with methyl and halogen substitutions showing varied effects.[3]

Antimicrobial and Antifungal Activity

Several 2-benzylideneindolin-3-one derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Activity: Potent fungicidal activity has been observed against various dermatophyte species, such as Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum gypseum, Microsporum canis, and Epidermophyton floccosum.[9][10][11][12][13] The minimum inhibitory concentrations (MICs) for these activities are often in the low microgram per milliliter range.[9][10][11][12][13]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity data for selected novel 2-benzylideneindolin-3-one derivatives from various studies.

Table 1: Anticancer Activity of 2-Benzylideneindolin-3-one Derivatives

| Compound ID | Target/Cell Line | Activity Metric | Value | Reference |

| 47 | HuH7 (Hepatocellular Carcinoma) | IC50 | < 1 µM | [1] |

| AK34 | Aurora A Kinase | IC50 | 1.68 µM | [2][3] |

| AK34 | Aurora A Kinase | KD | 216 nM | [2][3] |

| AK09 | Aurora A Kinase | IC50 | Potent Inhibition | [2][3] |

| AK35 | Aurora A Kinase | IC50 | Potent Inhibition | [2][3] |

Table 2: Antimicrobial and Antifungal Activity of 2-Benzylideneindolin-3-one

| Compound | Microorganism | Activity Metric | Value (mg/L) | Reference |

| 3-Benzylideneindolin-2-one | Trichophyton mentagrophytes | MIC | 2 - 8 | [11] |

| 3-Benzylideneindolin-2-one | Trichophyton rubrum | MIC | 2 - 8 | [11] |

| 3-Benzylideneindolin-2-one | Microsporum canis | MIC | 2 - 8 | [11] |

| 3-Benzylideneindolin-2-one | Microsporum gypseum | MIC | 2 - 8 | [11] |

| 3-Benzylideneindolin-2-one | Epidermophyton floccosum | MIC | 0.25 - 1 | [11] |

| 3-Benzylideneindolin-2-one | Trichophyton mentagrophytes | MFC | 4 - 32 | [11] |

| 3-Benzylideneindolin-2-one | Trichophyton rubrum | MFC | 4 - 32 | [11] |

| 3-Benzylideneindolin-2-one | Microsporum canis | MFC | 4 - 32 | [11] |

| 3-Benzylideneindolin-2-one | Microsporum gypseum | MFC | 4 - 32 | [11] |

| 3-Benzylideneindolin-2-one | Epidermophyton floccosum | MFC | 0.5 - 1 | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

General Procedure for the Synthesis of (E)-3-Benzylideneindolin-2-one Derivatives

This protocol is based on the Knoevenagel condensation.

Materials:

-

Substituted or unsubstituted 2-oxindole

-

Substituted or unsubstituted benzaldehyde

-

Ethanol

-

Piperidine

-

Sealed reaction vessel

-

Microwave synthesizer (optional)

-

Dissolve equimolar amounts (e.g., 1 mmol) of the oxindole and the corresponding aldehyde in ethanol (e.g., 6 ml) in a sealed vessel.

-

Add 2 to 3 drops of piperidine as a catalyst.

-

Heat the mixture. For conventional heating, reflux the mixture. For microwave-assisted synthesis, heat to 110 °C for 30 minutes.[3]

-